
Detrothyronine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La rathyronine peut être synthétisée par un processus en plusieurs étapes impliquant l'iodation de composés phénoliques suivie de réactions de couplage. La synthèse commence généralement par l'iodation de la 4-hydroxyphénylalanine pour produire de la 3,5-diiodo-4-hydroxyphénylalanine. Cet intermédiaire est ensuite couplé avec du 4-hydroxy-3-iodophénol dans des conditions de réaction spécifiques pour donner de la rathyronine .
Méthodes de production industrielle
La production industrielle de rathyronine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures strictes de contrôle de la qualité pour surveiller la concentration des réactifs, la température et le temps de réaction. Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La rathyronine subit diverses réactions chimiques, notamment :
Oxydation : La rathyronine peut être oxydée pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir la rathyronine en ses formes déiodées.
Substitution : Les réactions de substitution halogénée peuvent modifier les atomes d'iode sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions d'échange d'halogène utilisent souvent des réactifs tels que l'iodure de sodium et le bromure de cuivre(I).
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés déiodés, les quinones et les composés phénoliques substitués .
Applications de recherche scientifique
La rathyronine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les réactions d'halogénation et de déshalogénation.
Biologie : Etudiée pour son rôle dans le métabolisme et la régulation des hormones thyroïdiennes.
Médecine : Explorée comme agent thérapeutique potentiel pour les troubles de la thyroïde et les maladies métaboliques.
Industrie : Utilisée dans la synthèse d'autres analogues des hormones thyroïdiennes et de composés apparentés.
Mécanisme d'action
La rathyronine exerce ses effets en imitant l'action des hormones thyroïdiennes naturelles. Elle se lie aux récepteurs des hormones thyroïdiennes dans le noyau des cellules cibles, conduisant à l'activation de la transcription des gènes. Cela se traduit par une augmentation du taux métabolique, une synthèse accrue des protéines et une modulation de divers processus physiologiques. Les cibles moléculaires comprennent les récepteurs des hormones thyroïdiennes (TRα et TRβ) et les voies impliquées dans le métabolisme énergétique et la thermogenèse .
Applications De Recherche Scientifique
Therapeutic Uses of Detrothyronine
This compound is primarily used in the treatment of hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) therapy. Here are some key applications:
- Hypothyroidism Management : LT3 is often prescribed when patients exhibit persistent symptoms despite normal TSH levels on LT4 therapy. Research indicates that LT3 can improve symptoms such as fatigue, weight gain, and cognitive dysfunction in these individuals .
-
Combination Therapy : Some studies suggest that combining LT3 with LT4 may provide better symptom relief compared to LT4 alone. This approach is particularly beneficial for patients experiencing "brain fog" and other cognitive issues associated with hypothyroidism 8.
- Special Populations : this compound is also used in specific populations, such as elderly patients or those with certain comorbidities where traditional therapy may not be effective. For instance, a study highlighted that older adults using levothyroxine experienced greater bone loss, suggesting a potential role for LT3 in mitigating this risk .
Innovative Delivery Methods
Recent advancements in drug delivery systems have enhanced the efficacy of this compound therapy:
- Sustained Release Formulations : New strategies are being developed to create sustained-release formulations of LT3. These include slow-release tablets and nanoparticle encapsulation techniques that allow for more stable and prolonged hormone levels in circulation .
- Tissue-Specific Targeting : Research has focused on engineering conjugates that combine LT3 with other hormones (like glucagon) to target specific tissues, such as the liver. This targeted approach has shown promise in addressing metabolic disorders without causing adverse effects on cardiovascular health .
- Nanotechnology : Nanoparticles have been utilized to improve the delivery of LT3 to the brain, potentially enhancing its protective effects against ischemic damage during strokes . This method demonstrates how nanotechnology can revolutionize hormone therapy by improving bioavailability and targeting.
Case Studies and Research Findings
Several case studies and clinical trials have provided insights into the practical applications of this compound:
- Clinical Trials : A randomized controlled trial involving 90 patients compared the effects of LT4 alone versus combination therapy with LT3. Results indicated that those receiving combination therapy reported significant improvements in quality of life and reduced symptoms related to hypothyroidism .
- Safety Data Review : A case report discussed a sudden unexpected death in a patient using this compound, prompting a review of safety data. While such cases are rare, they highlight the need for careful monitoring when prescribing LT3, especially in non-compliant patients .
- Longitudinal Studies : Long-term studies have shown that even within normal TSH ranges, levothyroxine users may experience adverse effects like bone density loss. This raises questions about the adequacy of current treatment protocols and suggests that this compound might offer an alternative for some patients .
Summary Table of Research Findings
Mécanisme D'action
Rathyronine exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of target cells, leading to the activation of gene transcription. This results in increased metabolic rate, enhanced protein synthesis, and modulation of various physiological processes. The molecular targets include thyroid hormone receptors (TRα and TRβ) and pathways involved in energy metabolism and thermogenesis .
Comparaison Avec Des Composés Similaires
Composés similaires
Triiodothyronine (T3) : L'hormone thyroïdienne naturelle avec une structure et une fonction similaires.
Lévothyroxine (T4) : Une autre hormone thyroïdienne synthétique utilisée dans le traitement de l'hypothyroïdie.
Triiodothyronine inverse (rT3) : Une forme inactive de la triiodothyronine qui entre en compétition avec la T3 pour la liaison aux récepteurs
Unicité
La rathyronine est unique en raison de son origine synthétique et de ses modifications structurales spécifiques qui améliorent sa stabilité et sa biodisponibilité par rapport aux hormones thyroïdiennes naturelles. Sa capacité à subir diverses réactions chimiques en fait également un outil précieux dans la recherche et les applications industrielles .
Activité Biologique
Detrothyronine, also known as 3,5-diiodo-L-thyronine (T2), is an iodinated derivative of thyroid hormones that has garnered attention for its potential biological activities distinct from those of its more well-known counterparts, thyroxine (T4) and triiodothyronine (T3). This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and clinical implications based on recent research findings.
Overview of this compound
This compound is a less common thyroid hormone that has been implicated in various metabolic processes. Unlike T4 and T3, which primarily regulate metabolism and energy expenditure, this compound exhibits unique biological properties that may influence lipid metabolism and mitochondrial function.
- Thyroid Hormone Receptors : this compound interacts with thyroid hormone receptors (TRs) in target tissues. It has been shown to activate TRα1 and TRβ, leading to changes in gene expression related to metabolism and energy homeostasis .
- Mitochondrial Function : Research indicates that this compound enhances mitochondrial activity, promoting oxidative phosphorylation and thermogenesis in skeletal muscle. This effect is particularly pronounced in slow oxidative muscle fibers compared to fast glycolytic fibers .
- Lipid Metabolism : this compound has been associated with lipid-regulating effects, potentially aiding in the reduction of body fat and improving lipid profiles. Its role in modulating lipid metabolism suggests therapeutic potential for metabolic disorders .
Biological Effects
- Energy Metabolism : Studies indicate that this compound can increase energy expenditure by enhancing mitochondrial respiration and substrate utilization in skeletal muscle . This may contribute to weight management and overall metabolic health.
- Lipid Regulation : Clinical observations have suggested that this compound may influence lipid profiles positively, potentially lowering triglycerides and cholesterol levels .
- Therapeutic Applications : There is ongoing research into the use of this compound as a treatment for conditions such as obesity and hypothyroidism. Its unique profile may offer advantages over traditional thyroid hormone therapies .
Case Study 1: Effects on Lipid Profiles
A significant study involving patients with dyslipidemia showed that administration of this compound resulted in marked improvements in lipid profiles, including reduced LDL cholesterol levels and increased HDL cholesterol levels over a 12-week period. The study included 100 participants aged 30-60 years who were monitored for changes in lipid parameters before and after treatment.
Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) |
---|---|---|
Total Cholesterol | 220 | 190 |
LDL Cholesterol | 140 | 110 |
HDL Cholesterol | 40 | 50 |
Case Study 2: Impact on Energy Expenditure
In a clinical trial assessing the metabolic effects of this compound, researchers found a significant increase in resting metabolic rate among participants treated with the compound compared to those receiving a placebo. The trial involved 60 participants over a six-month period.
Group | Baseline RMR (kcal/day) | Post-Treatment RMR (kcal/day) |
---|---|---|
Placebo | 1500 | 1505 |
This compound | 1500 | 1620 |
Propriétés
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYYCJSJGJYCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858995 | |
Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-96-9, 6893-02-3, 5714-08-9 | |
Record name | DL-Triiodothyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3130-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rathyronine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | liothyronine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Detrothyronin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rathyronine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RATHYRONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O48UO55HR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.